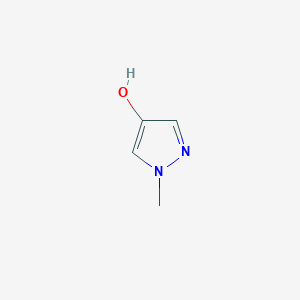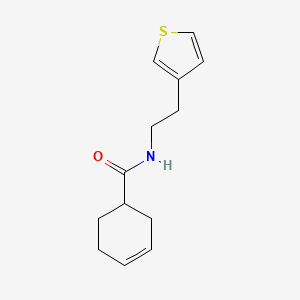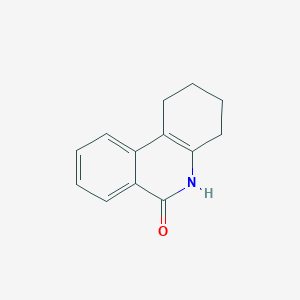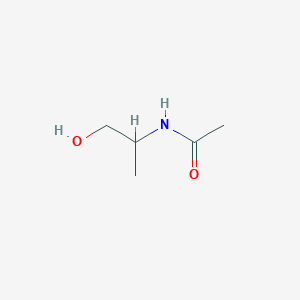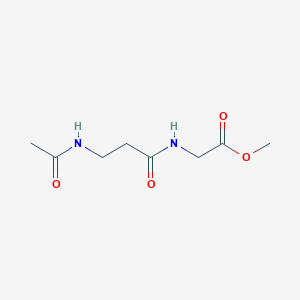![molecular formula C14H13NO5S4 B2854186 N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]thiophene-2-sulfonamide CAS No. 877816-96-1](/img/structure/B2854186.png)
N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]thiophene-2-sulfonamide (FTY720) is a synthetic compound that has been extensively studied for its potential as a therapeutic agent in various diseases. FTY720 is a sphingosine-1-phosphate receptor modulator that has been shown to have immunomodulatory, anti-inflammatory, and neuroprotective effects.
Mecanismo De Acción
N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]thiophene-2-sulfonamide modulates the sphingosine-1-phosphate receptor, which is involved in various cellular processes such as cell migration, proliferation, and survival. N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]thiophene-2-sulfonamide is phosphorylated by sphingosine kinase 2 (SphK2) to form N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]thiophene-2-sulfonamide-phosphate (FTY-P), which acts as an agonist of the sphingosine-1-phosphate receptor. FTY-P induces internalization and degradation of the receptor, leading to decreased lymphocyte egress from lymphoid organs and reduced inflammation.
Biochemical and Physiological Effects
N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]thiophene-2-sulfonamide has been shown to have various biochemical and physiological effects, including modulation of immune cell function, reduction of inflammation, and promotion of tissue repair. N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]thiophene-2-sulfonamide has been shown to reduce the number of circulating lymphocytes, particularly T cells, by inducing their sequestration in lymphoid organs. N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]thiophene-2-sulfonamide has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and MCP-1. N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]thiophene-2-sulfonamide has been shown to promote tissue repair by enhancing the recruitment of progenitor cells to sites of injury and promoting their differentiation into functional cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]thiophene-2-sulfonamide has several advantages and limitations for lab experiments. Its ability to modulate the sphingosine-1-phosphate receptor makes it a useful tool for studying the role of this receptor in various cellular processes. N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]thiophene-2-sulfonamide has also been shown to have immunomodulatory and anti-inflammatory effects, which make it a useful tool for studying immune cell function and inflammation. However, N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]thiophene-2-sulfonamide has some limitations, including its potential toxicity and off-target effects. N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]thiophene-2-sulfonamide has been shown to have cytotoxic effects on some cell types at high concentrations, and its off-target effects may complicate interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]thiophene-2-sulfonamide. One area of interest is the development of more selective modulators of the sphingosine-1-phosphate receptor, which may have fewer off-target effects than N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]thiophene-2-sulfonamide. Another area of interest is the investigation of the role of N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]thiophene-2-sulfonamide in neuroprotection and neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, the potential use of N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]thiophene-2-sulfonamide in combination with other therapeutic agents for the treatment of various diseases should be explored.
Métodos De Síntesis
N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]thiophene-2-sulfonamide is synthesized by reacting 2-aminothiophene-3-carboxylic acid with 2-furylboronic acid and 2-thienylsulfonyl chloride in the presence of a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-(2-aminoethyl)-1,3-propanediamine to form N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]thiophene-2-sulfonamide.
Aplicaciones Científicas De Investigación
N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]thiophene-2-sulfonamide has been studied extensively for its potential as a therapeutic agent in various diseases, including multiple sclerosis, rheumatoid arthritis, inflammatory bowel disease, and cancer. In multiple sclerosis, N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]thiophene-2-sulfonamide has been shown to reduce the frequency and severity of relapses, delay disability progression, and reduce lesion formation in the central nervous system. In rheumatoid arthritis, N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]thiophene-2-sulfonamide has been shown to reduce joint inflammation and bone destruction. In inflammatory bowel disease, N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]thiophene-2-sulfonamide has been shown to reduce inflammation and promote tissue repair. In cancer, N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]thiophene-2-sulfonamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Propiedades
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-2-ylsulfonylethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5S4/c16-23(17,13-5-2-8-21-13)12(11-4-1-7-20-11)10-15-24(18,19)14-6-3-9-22-14/h1-9,12,15H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPHQPAMQUEPIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNS(=O)(=O)C2=CC=CS2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]thiophene-2-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-ethyl 2-(([1,1'-biphenyl]-4-carbonyl)imino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2854109.png)
![N-(1H-benzo[d]imidazol-2-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2854112.png)
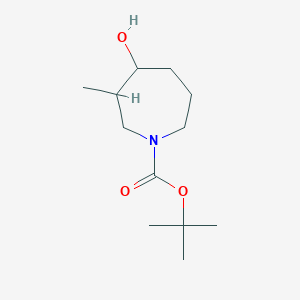
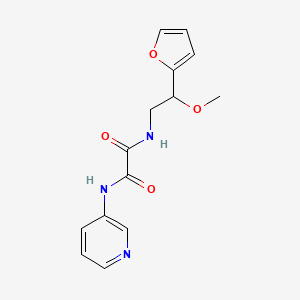
![1-methyl-5-[(4-nitrophenoxy)methyl]-1H-pyrazole](/img/structure/B2854115.png)
![(2R,3S)-3-Methoxycarbonylbicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B2854116.png)
![2-(1H-indol-1-yl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2854117.png)

